Senkirkin

Description

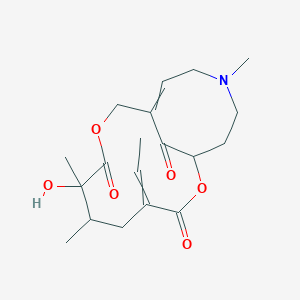

Senkirkine has been reported in Senecio rodriguezii, Farfugium japonicum, and other organisms with data available.

macrocyclic secopyrrolizidine alkaloid from Senecio; structure given in first source; RN given refers to senkirkine

Properties

IUPAC Name |

(1R,4Z,6R,7R,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5-,14-6-/t12-,15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDHKHMHQGCNPE-QLJRNOHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021266 | |

| Record name | Senkirkine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Readily soluble in ethyl acetate and chloroform; less soluble in water, ethanol, acetone and benzene, In water, 8.6X10+4 mg/L @ 25 °C /Estimated/ | |

| Record name | SENKIRKINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3X10-14 mm Hg @ 25 °C /Estimated/ | |

| Record name | SENKIRKINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2318-18-5 | |

| Record name | Senkirkine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2318-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senkirkin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002318185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senkirkine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2318-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENKIRKINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X65P7V4LVJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SENKIRKINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

198 °C | |

| Record name | SENKIRKINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Senkirkine Biosynthesis Pathway in Tussilago farfara

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tussilago farfara (coltsfoot) is a medicinal plant known to produce the hepatotoxic pyrrolizidine alkaloid (PA), senkirkine. Understanding the biosynthesis of this compound is critical for quality control of herbal medicines, toxicological studies, and exploring potential avenues for metabolic engineering. This technical guide provides a comprehensive overview of the senkirkine biosynthesis pathway in Tussilago farfara, integrating current knowledge on the enzymatic steps, precursors, and key intermediates. The pathway is detailed from the initial formation of the necine base backbone to the synthesis of the necic acid moiety and their subsequent esterification and modification to form the final otonecine-type alkaloid, senkirkine. This document includes quantitative data on senkirkine content, detailed experimental protocols for the analysis of the pathway, and a visual representation of the biosynthetic route.

The Senkirkine Biosynthesis Pathway

The biosynthesis of senkirkine, a macrocyclic otonecine-type pyrrolizidine alkaloid, is a complex process involving the convergence of two major metabolic routes: the formation of the necine base and the synthesis of the necic acid.

Necine Base Biosynthesis: From Putrescine to Retronecine

The foundational structure of senkirkine is the necine base, which originates from the polyamine putrescine. Putrescine itself is derived from either ornithine or arginine via decarboxylation.

The key steps in the formation of the pivotal intermediate, retronecine, are as follows:

-

Homospermidine Formation: The first committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) .[1] HSS utilizes NAD+ as a cofactor in a multi-step reaction involving the transfer of an aminobutyl group.

-

Oxidative Deamination and Cyclization: Homospermidine undergoes oxidative deamination, catalyzed by a diamine oxidase, to yield a dialdehyde intermediate. This intermediate spontaneously cyclizes to form the pyrrolizidine ring system.

-

Reduction and Hydroxylation: The cyclized intermediate is then subject to a series of reduction and hydroxylation reactions to form (+)-retronecine, the most common necine base found in PAs.

Necic Acid Biosynthesis: The Origin of Senecic Acid

The necic acid moiety of senkirkine is senecic acid. Isotope labeling studies have demonstrated that senecic acid is derived from the catabolism of the branched-chain amino acid L-isoleucine . The proposed pathway involves the condensation of two molecules derived from isoleucine to form the ten-carbon dicarboxylic acid structure of senecic acid.

Esterification and Conversion to Senkirkine

The final stages of senkirkine biosynthesis involve the esterification of the necine base with the necic acid and a subsequent modification of the retronecine structure to the otonecine type.

-

Formation of Senecionine: Retronecine is esterified with senecic acid to form the macrocyclic diester pyrrolizidine alkaloid, senecionine. This reaction is likely catalyzed by an acyltransferase. Senecionine is frequently found alongside senkirkine in Tussilago farfara.

-

Conversion to Senkirkine: It is proposed that senkirkine is formed from a retronecine-type precursor. Evidence suggests that senecionine N-oxide is a key intermediate that is subsequently converted into the otonecine structure of senkirkine. This transformation involves the opening of the pyrrolizidine ring and the formation of a new N-C bond, along with N-methylation. The specific enzyme catalyzing this step has not yet been fully characterized but is a critical area of ongoing research.

Visualization of the Senkirkine Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway leading to senkirkine in Tussilago farfara.

Quantitative Data

The concentration of senkirkine in Tussilago farfara can vary significantly depending on the plant part, geographical origin, and developmental stage. The following table summarizes reported concentrations of senkirkine in Tussilago farfara.

| Plant Part | Concentration Range (mg/100g dry weight) | Analytical Method | Reference |

| Leaves and Flowers | 1.23 - 10.47 | HPLC | [2] |

| Rhizomes | up to 9.28 | HPLC | [2] |

| Leaves | 0.00045 | HPLC | [2] |

| Flowers | 0.00045 | HPLC | [2] |

| Various | 0.001 - 0.015 | Not specified | [2] |

Experimental Protocols

Extraction and Quantification of Pyrrolizidine Alkaloids (PAs) from Tussilago farfara

This protocol is adapted from methods described for the analysis of PAs in plant material by LC-MS/MS.

4.1.1. Materials and Reagents

-

Dried and ground Tussilago farfara plant material

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

-

Senkirkine and Senecionine analytical standards

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

0.45 µm syringe filters

4.1.2. Extraction Procedure

-

Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 0.05 M H₂SO₄ in 50% methanol.

-

Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction of the pellet with another 20 mL of the extraction solvent.

-

Combine the supernatants and adjust the pH to ~9 with ammonium hydroxide.

-

Apply the extract to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with 5 mL of water followed by 5 mL of 20% methanol.

-

Elute the PAs with 10 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A suitable gradient from 5% to 95% B over approximately 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for senkirkine and senecionine (e.g., for senkirkine: Q1/Q3 = 366.2/168.1, 366.2/150.1).

Homospermidine Synthase (HSS) Activity Assay

This protocol is based on the biochemical characterization of HSS.

4.2.1. Materials and Reagents

-

Plant protein extract (from Tussilago farfara root cultures or young leaves)

-

Tris-HCl buffer (pH 8.5)

-

Putrescine

-

Spermidine

-

NAD+

-

Dithiothreitol (DTT)

-

Dansyl chloride

-

Acetone

-

Toluene

-

HPLC system with a fluorescence detector

4.2.2. Enzyme Extraction

-

Homogenize fresh plant material in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA, 10% glycerol, and protease inhibitors).

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract.

4.2.3. Enzyme Assay

-

The assay mixture (total volume 100 µL) should contain: 50 mM Tris-HCl (pH 8.5), 1 mM DTT, 2 mM NAD+, 5 mM putrescine, 1 mM spermidine, and the enzyme extract.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding 100 µL of 1 M HCl.

-

Dansylate the polyamines in the reaction mixture by adding 200 µL of dansyl chloride solution (5 mg/mL in acetone) and 100 µL of saturated sodium carbonate.

-

Incubate in the dark at 60°C for 1 hour.

-

Extract the dansylated polyamines with 500 µL of toluene.

-

Evaporate the toluene phase to dryness and reconstitute the residue in methanol.

-

Analyze the formation of dansylated homospermidine by HPLC with fluorescence detection (Excitation: 340 nm, Emission: 510 nm).

Conclusion

The biosynthesis of senkirkine in Tussilago farfara is a multifaceted process that highlights the intricate nature of secondary metabolism in plants. While the general framework of the pathway is understood, from the initial precursors to the formation of the core PA structure, specific enzymatic steps, particularly the conversion of a retronecine-type precursor to the final otonecine-type senkirkine, require further investigation. The provided experimental protocols offer a basis for researchers to further explore this pathway, quantify the toxic alkaloids, and potentially identify the yet uncharacterized enzymes. A deeper understanding of senkirkine biosynthesis is paramount for ensuring the safety of herbal products derived from Tussilago farfara and for the broader field of natural product biosynthesis.

References

Mechanism of Action of Senkirkine-Induced Hepatotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Senkirkine, a pyrrolizidine alkaloid (PA) found in various plant species, is a potent hepatotoxin. Its toxicity is not inherent but arises from metabolic activation within the liver, primarily by cytochrome P450 enzymes. This activation initiates a cascade of cellular events, including the formation of protein adducts, induction of oxidative stress, and triggering of apoptotic pathways, ultimately leading to liver damage. This guide provides a detailed technical overview of the molecular mechanisms underlying senkirkine-induced hepatotoxicity, supported by quantitative data, experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Hepatotoxicity

The hepatotoxicity of senkirkine is a multi-step process that begins with its metabolic activation and culminates in hepatocyte death and inflammation.

Metabolic Activation

Senkirkine, in its native form, is relatively inert. Upon ingestion and absorption, it is transported to the liver, where it undergoes metabolic activation. The primary enzymes responsible for this bioactivation are cytochrome P450s, particularly CYP3A4 .[1] This enzymatic conversion transforms senkirkine into highly reactive pyrrolic metabolites, such as dehydro-pyrrolizidine alkaloids (DHP esters). These electrophilic metabolites are the primary mediators of senkirkine's toxicity.

Formation of Pyrrole-Protein Adducts

The reactive DHP esters readily bind to cellular macromolecules, most notably proteins, forming pyrrole-protein adducts.[2][3] The formation of these adducts is a critical initiating event in PA-induced liver injury.[2] These adducts can disrupt protein structure and function, leading to cellular dysfunction and triggering downstream toxic events. The level of these adducts in the liver and blood has been shown to correlate with the severity of hepatotoxicity, making them a potential biomarker for PA exposure and liver damage.[2]

Oxidative Stress

A significant component of senkirkine-induced hepatotoxicity is the induction of oxidative stress. This is characterized by an excessive production of reactive oxygen species (ROS), which overwhelms the cell's antioxidant defense mechanisms. The accumulation of ROS can damage cellular components, including lipids, proteins, and DNA, contributing to cellular injury and death.

Apoptosis

Senkirkine and its metabolites can induce apoptosis, or programmed cell death, in hepatocytes. This process is largely mediated through the intrinsic, or mitochondrial, pathway. The reactive metabolites and oxidative stress can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential. This triggers the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activating a cascade of caspases, the executioner enzymes of apoptosis. Key players in this pathway include the Bcl-2 family of proteins, with a shift in the balance towards pro-apoptotic members like Bax, and the subsequent activation of initiator and effector caspases, such as caspase-9 and caspase-3/7.

Inflammatory Response

The cellular damage and death induced by senkirkine can trigger an inflammatory response in the liver. Damaged hepatocytes can release pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can recruit immune cells to the site of injury. While a controlled inflammatory response is part of the healing process, a sustained or excessive inflammatory response can exacerbate liver damage.

Quantitative Data on Senkirkine-Induced Hepatotoxicity

The following tables summarize quantitative data from various in vitro and in vivo studies on the hepatotoxic effects of senkirkine.

Table 1: In Vitro Cytotoxicity of Senkirkine in CYP3A4-Expressing TK6 Cells

| Senkirkine Concentration (µM) | ATP Level (% of Control) | Cell Viability (% of Control) |

| 25 | Significantly lower than control | No significant decrease |

| 50 | Significantly lower than control | Significant decrease |

| 100 | Significantly lower than control | Significant decrease |

Data adapted from a study on CYP3A4-expressing TK6 cells.[1]

Table 2: In Vivo Effects of Senkirkine in Rats (28-day study)

| Senkirkine Dose (mg/kg bw) | Relative Liver Weight (% of Control) | Alanine Aminotransferase (ALT) Levels | Aspartate Aminotransferase (AST) Levels | Histopathological Findings |

| 3.3 | 111% (p < 0.05) | No significant change | No significant change | (Multi)focal random mixed inflammatory cell infiltration (very slight) |

Data adapted from a 28-day rat feeding study.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study senkirkine-induced hepatotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is adapted for use with a human liver cell line, such as HepG2 or HepaRG.

Materials:

-

Human liver cell line (e.g., HepG2, HepaRG)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Senkirkine stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of senkirkine in cell culture medium. The final DMSO concentration should be below 0.5%.

-

Remove the old medium from the cells and add 100 µL of the senkirkine dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This protocol is based on the Promega Caspase-Glo® 3/7 Assay.

Materials:

-

Caspase-Glo® 3/7 Reagent (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with senkirkine as described in the MTT assay protocol.

-

After the treatment period, equilibrate the plate to room temperature.

-

Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reconstituted reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Express caspase-3/7 activity as a fold change relative to the vehicle control.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

DCFH-DA stock solution (in DMSO)

-

Hanks' Balanced Salt Solution (HBSS)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and treat with senkirkine.

-

After treatment, remove the medium and wash the cells twice with warm HBSS.

-

Prepare a working solution of DCFH-DA (e.g., 10 µM) in HBSS.

-

Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with warm HBSS.

-

Add 100 µL of HBSS to each well.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Express ROS levels as a fold change relative to the vehicle control.

Quantification of Pyrrole-Protein Adducts (Spectrophotometric Method)

This method is based on the Ehrlich reaction.

Materials:

-

Liver tissue homogenate or plasma

-

Trichloroacetic acid (TCA)

-

Ethanol

-

Mercuric chloride (HgCl2) solution

-

p-Dimethylaminobenzaldehyde (DMAB) solution (Ehrlich's reagent)

-

Spectrophotometer

Procedure:

-

Precipitate proteins from the sample (homogenate or plasma) with TCA.

-

Wash the protein pellet with ethanol to remove unbound pyrroles.

-

Resuspend the protein pellet in a known volume of water.

-

To release the pyrrolic moiety from the protein adducts, add HgCl2 solution and incubate.

-

Centrifuge to pellet the protein debris.

-

Transfer the supernatant to a new tube.

-

Add Ehrlich's reagent (DMAB solution) to the supernatant. A color change will occur in the presence of pyrroles.

-

Measure the absorbance at a specific wavelength (typically around 565 nm).

-

Quantify the amount of pyrrole-protein adducts using a standard curve generated with a known concentration of a pyrrole compound.

In Vivo Hepatotoxicity Study in Rats

Animal Model:

-

Male Sprague-Dawley or Wistar rats (8-10 weeks old)

Procedure:

-

Acclimatize the animals for at least one week.

-

Divide the animals into groups (e.g., vehicle control and different dose levels of senkirkine).

-

Administer senkirkine (e.g., by oral gavage) daily for a specified period (e.g., 28 days). The vehicle control group receives the vehicle (e.g., water or corn oil).

-

Monitor the animals daily for clinical signs of toxicity.

-

At the end of the study, collect blood samples for serum biochemistry analysis (ALT, AST).

-

Euthanize the animals and perform a necropsy.

-

Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological examination.

Histopathological Examination

Procedure:

-

Process the formalin-fixed liver tissues through graded alcohols and xylene, and embed in paraffin.

-

Cut 4-5 µm thick sections and mount them on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

Dehydrate the stained sections, clear in xylene, and coverslip.

-

Examine the slides under a light microscope for pathological changes such as necrosis, inflammation, sinusoidal congestion, and fibrosis.

Visualizing the Mechanisms of Senkirkine-Induced Hepatotoxicity

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental workflows involved in senkirkine hepatotoxicity.

Caption: Metabolic activation of senkirkine in hepatocytes.

Caption: Key signaling pathways in senkirkine hepatotoxicity.

Caption: Experimental workflow for studying senkirkine hepatotoxicity.

References

Senkirkine: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid Senkirkine, from its initial discovery to modern techniques for its extraction, isolation, and characterization from medicinal plants. Due to its hepatotoxic properties, the detection and isolation of Senkirkine are critical for the quality control of herbal medicines and for further toxicological and pharmacological research.

Discovery and Natural Occurrence

Senkirkine is a toxic pyrrolizidine alkaloid (PA) first reported in the medicinal herb Tussilago farfara (Coltsfoot) by C.C.J. Culvenor and his team in 1976.[1][2] This discovery was significant as Coltsfoot has been a staple in traditional European and Chinese medicine for treating respiratory ailments.[3] The presence of a hepatotoxic alkaloid raised safety concerns regarding its long-term use.[4]

Following its initial discovery, Senkirkine has been identified in a variety of other plants, primarily within the Asteraceae (Compositae) family, but also in the Leguminosae family. Its natural occurrence is a key consideration for the safety assessment of numerous phytopharmaceutical products.

Table 1: Medicinal Plants Containing Senkirkine

| Plant Family | Species Name | Common Name | Reference(s) |

| Asteraceae | Tussilago farfara | Coltsfoot | [1][3] |

| Asteraceae | Farfugium japonicum | Leopard Plant, Green Leopard Plant | [5] |

| Asteraceae | Petasites japonicus | Butterbur | [5] |

| Asteraceae | Senecio species (e.g., S. kirkii, S. renardii) | Ragworts, Groundsels | [5][6][7] |

| Asteraceae | Gynura pseudo-china | Daun Dewa | [2][8] |

| Leguminosae | Crotalaria laburnifolia | Rattlepod | [5] |

Experimental Protocols for Extraction, Purification, and Isolation

The isolation of Senkirkine from plant matrices involves a multi-step process designed to efficiently extract the alkaloid, remove impurities, and isolate the pure compound. As PAs exist as both free bases and more polar N-oxides, protocols often include a reduction step to convert N-oxides to their corresponding tertiary bases for easier extraction into organic solvents.

Extraction of Crude Alkaloids

The initial step involves extracting the total alkaloid content from dried and powdered plant material. The choice of method depends on the desired efficiency, speed, and available equipment. Acidification of the solvent is crucial for protonating the alkaloids, increasing their solubility in the extraction medium.

Protocol 1: Classical Reflux Extraction This is a widely used, traditional method for exhaustive extraction.

-

Sample Preparation: Weigh 10 g of dried, powdered plant material.

-

Extraction: Place the sample in a flask and add 100 mL of 50% aqueous methanol acidified to a pH of 2-3 with citric or hydrochloric acid.[3]

-

Reflux: Heat the mixture under reflux for a minimum of 15-30 minutes.

-

Filtration: Allow the mixture to cool and filter to separate the extract from the solid plant material.

-

Re-extraction: The remaining plant material can be re-extracted to ensure complete recovery of the alkaloids.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.

Protocol 2: Microwave-Assisted Extraction (MAE) MAE offers a significant reduction in extraction time and solvent consumption.

-

Sample Preparation: Place 1 g of dried, powdered plant material into a microwave extraction vessel.

-

Solvent Addition: Add 40 mL of a 1:1 mixture of methanol and water, acidified to pH 2-3 with HCl.[3]

-

Extraction: Perform the extraction in a microwave system at a controlled temperature (e.g., 60-80°C) for a short duration (e.g., 2-5 minutes).

-

Processing: After cooling, centrifuge and collect the supernatant. The resulting extract is then ready for purification.

Purification of Senkirkine

The crude extract contains numerous co-extracted compounds like chlorophyll, fats, and glycosides that must be removed. Acid-base liquid-liquid extraction is a fundamental technique for the selective purification of alkaloids.

Protocol 3: Acid-Base Extraction This protocol separates alkaloids from neutral and acidic impurities.

-

Acidification: Take the concentrated crude extract from Protocol 1 or 2 and dissolve it in 0.5 M sulfuric acid.

-

Removal of Neutral Impurities: Extract the acidic solution several times with an immiscible organic solvent like dichloromethane or diethyl ether. The protonated alkaloids will remain in the aqueous phase, while lipids and chlorophyll will move to the organic phase. Discard the organic layer.

-

Reduction of N-Oxides (Optional but Recommended): To the acidic aqueous phase, add zinc dust and stir for several hours. This reduces the polar PA N-oxides to their free base forms, improving total alkaloid yield. Filter to remove the excess zinc.

-

Basification: Adjust the pH of the aqueous solution to ~10 with a base, such as 25% ammonia solution. This deprotonates the alkaloids into their free base form.

-

Alkaloid Extraction: Extract the basified aqueous solution multiple times with chloroform or dichloromethane. The free base alkaloids will now partition into the organic phase.

-

Final Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent under vacuum to yield a purified, alkaloid-rich fraction.

Isolation of Pure Senkirkine

The final step involves chromatographic separation of the individual alkaloids from the purified fraction.

Protocol 4: Chromatographic Isolation

-

Solid-Phase Extraction (SPE): For further cleanup before HPLC, the alkaloid-rich fraction can be passed through an SPE cartridge (e.g., C18 or diol-phase). The alkaloids are eluted with methanol.

-

Preparative Chromatography: The purified fraction is subjected to preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid) is typically used. .

-

Detection: A UV detector is used to monitor the elution of compounds.

-

Fraction Collection: Fractions corresponding to the peak of Senkirkine are collected.

-

-

Purity Confirmation: The purity of the isolated Senkirkine is confirmed using analytical HPLC-MS. The solvent is then evaporated to yield the pure compound.

Quantitative Data and Analytical Characterization

The quantification and structural confirmation of Senkirkine rely on sensitive analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is the preferred method due to its high selectivity and sensitivity.[9]

Table 2: Quantitative Analysis of Senkirkine in Tussilago farfara

| Analytical Method | Plant Part | Senkirkine Content | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference(s) |

| MAE-LC/MS | Flowers | 19.5 - 46.6 ppm | 0.26 - 1.04 µg/g | 1.32 - 5.29 µg/g | [3] |

| Capillary Electrophoresis | Leaves | 2.5 - 11.2 ppm | Not Reported | < 0.5 ppm | [10] |

| HPLC-DAD | In-vitro Cultures | 0.0013 - 0.011% | Not Reported | Not Reported | |

| GC-MS | Whole Plant | 0.0055% (total PAs) | ~5 mg/kg | Not Reported |

Characterization Methods:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight and fragmentation patterns essential for identification. Senkirkine is an otonecine-type PA, and its fragmentation regularity can be used for structural confirmation.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for quantification, often requiring derivatization for non-volatile PAs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR are indispensable for the complete structural elucidation of novel or isolated compounds, confirming the precise arrangement of atoms.[8]

Mandatory Visualizations

The following diagrams illustrate the key workflows in the isolation and purification of Senkirkine.

Caption: Figure 1: General Workflow for Senkirkine Isolation.

Caption: Figure 2: Acid-Base Purification of Alkaloids.

References

- 1. connectsci.au [connectsci.au]

- 2. japsonline.com [japsonline.com]

- 3. Determination of senkirkine and senecionine in Tussilago farfara using microwave-assisted extraction and pressurized hot water extraction with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tussilago - Wikipedia [en.wikipedia.org]

- 5. Senkirkine | C19H27NO6 | CID 5281752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Publishers Panel [herbapolonica.pl]

Toxicological Profile and Genotoxicity of Senkirkine: An In-depth Technical Guide

Abstract

Senkirkine is a naturally occurring otonecine-type pyrrolizidine alkaloid (PA) found in numerous plant species worldwide, including certain members of the Asteraceae, Boraginaceae, and Fabaceae families. Historically present in some herbal remedies and teas, Senkirkine and other PAs are recognized for their significant hepatotoxicity, genotoxicity, and potential carcinogenicity. This technical guide provides a comprehensive overview of the toxicological profile of Senkirkine, with a detailed focus on its genotoxic properties. It is intended for researchers, scientists, and drug development professionals to support risk assessment and inform safety strategies. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the critical pathways involved in Senkirkine's mechanism of toxicity.

Toxicological Profile

The toxicity of Senkirkine, like other 1,2-unsaturated PAs, is not inherent to the parent molecule but arises from its metabolic activation.[1] The liver is the primary organ responsible for this bioactivation and is consequently the principal target for Senkirkine-induced toxicity.[2]

Mechanism of Toxicity

The core mechanism of Senkirkine toxicity involves a two-step metabolic process.

-

Metabolic Activation: In the liver, Senkirkine is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4, into a reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA).[3][4]

-

Macromolecular Adduction: This highly reactive intermediate can then be hydrolyzed to (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), a secondary toxic metabolite.[3][5] Both the initial pyrrolic esters and DHP are potent electrophiles that readily form covalent adducts with cellular nucleophiles, including proteins and DNA.[2][3] This adduction disrupts cellular function, leading to cytotoxicity, genotoxicity, and other adverse outcomes.[3][5]

Key Toxicological Endpoints

-

Hepatotoxicity: The liver is the main target organ. The formation of toxic metabolites within hepatocytes can lead to hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD), which is a hallmark of PA poisoning.[1] Clinical manifestations can range from vomiting and liver enlargement to severe, potentially fatal, liver failure.

-

Pulmonary and Renal Toxicity: Reactive metabolites formed in the liver can circulate and cause damage to other organs, notably the lungs and kidneys.[4]

-

Cytotoxicity: In vitro studies have demonstrated that Senkirkine induces cell death, particularly in metabolically competent cell lines. For instance, treatment with Senkirkine resulted in significant cytotoxicity in CYP3A4-expressing TK6 cells.[3]

Quantitative Toxicological Data

| Parameter | Test System | Value | Reference |

| General PA LD50 Range | Rat (oral) | 34 - 300 mg/kg | [7] |

| IC50 (Cytotoxicity) | Human A204 cells (24h) | 221 µg/mL | [1] |

| Cytotoxicity | CYP3A4-expressing TK6 cells | Dose-dependent increase | [3] |

| Human Acute Toxicity | Human (case report) | 3.0 mg/kg (fatal) | [6] |

Genotoxicity

Senkirkine is a well-documented genotoxic agent. Its ability to induce DNA damage is a direct consequence of the formation of reactive pyrrolic metabolites that form DNA adducts, DNA-protein cross-links, and DNA-DNA cross-links.

Evidence of Genotoxicity

-

In Vitro Studies:

-

Senkirkine induces chromosome damage in human lymphocytes.[1]

-

It tested positive in the hepatocyte primary culture-DNA repair (UDS - Unscheduled DNA Synthesis) test using rat and hamster hepatocytes, indicating induced DNA damage and repair.[8]

-

In metabolically competent human TK6 lymphoblastoid cells expressing CYP3A4, Senkirkine treatment led to a significant, dose-dependent increase in the frequency of micronuclei, a biomarker of chromosomal damage.[3][5]

-

Increased formation of phosphorylated histone H2A.X (γ-H2A.X), an early marker of DNA double-strand breaks, was observed in these same cells.[3]

-

-

In Vivo Studies: While specific in vivo genotoxicity studies on isolated Senkirkine are not detailed in the provided search results, the broader class of PAs is known to form DHP-derived DNA adducts in the liver and other organs of rats.[5]

Carcinogenicity

The genotoxic nature of Senkirkine underlies its potential carcinogenicity. However, the International Agency for Research on Cancer (IARC) has classified Senkirkine in Group 3: "The agent is not classifiable as to its carcinogenicity to humans." This classification reflects limited evidence of carcinogenicity in animals and a lack of data in humans.

Quantitative Genotoxicity Data

The following table summarizes data from a key in vitro study demonstrating the genotoxic potential of Senkirkine.

| Assay | Cell Line | Concentration Range | Result | Reference |

| Micronucleus Test | CYP3A4-expressing TK6 | 0 - 100 µM | Statistically significant, dose-dependent increase in micronuclei | [3][5] |

| γ-H2A.X Formation | CYP3A4-expressing TK6 | 0 - 100 µM | Dose-dependent increase in γ-H2A.X foci | [3] |

| DNA Repair Test (UDS) | Rat Primary Hepatocytes | Not specified | Positive | [8] |

| DNA Repair Test (UDS) | Hamster Primary Hepatocytes | Not specified | Positive | [8] |

Experimental Protocols

In Vitro Micronucleus Assay in Metabolically Competent TK6 Cells

This protocol describes a high-throughput method to assess the genotoxicity of compounds requiring metabolic activation.

-

Cell Line: Human lymphoblastoid TK6 cells stably transduced to express a specific human CYP enzyme (e.g., CYP3A4).

-

Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Cells are seeded at a specific density (e.g., 5 × 10^5 cells/mL).

-

Senkirkine, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations (e.g., 0 to 100 µM). A vehicle control (DMSO) is run in parallel.

-

Cells are incubated with the test compound for a defined period (e.g., 24 hours).

-

-

Micronucleus Staining and Analysis:

-

After incubation, cells are harvested and treated with a lysis solution containing a DNA dye (e.g., DAPI).

-

The stained nuclei and micronuclei are analyzed using a high-throughput flow cytometer or an imaging cytometer.

-

The analysis gate is set to count a large number of intact nuclei (e.g., 10,000) to ensure statistical power.

-

-

Data Expression: Results are expressed as the percentage of micronucleated cells (%MN) or micronucleus frequency. Data are typically presented as the mean ± standard deviation from at least three independent experiments. Statistical significance is determined by comparing treated groups to the vehicle control.[3][5]

DHP Metabolite Quantification via LC-MS/MS

This protocol is used to confirm the metabolic activation of Senkirkine.

-

Sample Preparation:

-

CYP-expressing TK6 cells are seeded and treated with Senkirkine (e.g., 50 µM) for 24 hours.[3]

-

After incubation, the cell culture medium is collected by centrifugation.

-

Proteins are precipitated from the medium by adding acetonitrile.

-

The supernatant is collected, and the solvent composition is adjusted for analysis.

-

-

LC-MS/MS Analysis:

-

An aliquot of the prepared sample is injected into a UPLC (Ultra-Performance Liquid Chromatography) system coupled to a tandem mass spectrometer.

-

The DHP metabolite is separated from other components on a suitable chromatography column.

-

The mass spectrometer is operated in a specific mode (e.g., Multiple Reaction Monitoring) to detect and quantify the DHP molecule based on its unique mass-to-charge ratio and fragmentation pattern.

-

-

Quantification: The concentration of DHP is determined by comparing its peak area to a standard curve generated from a pure DHP standard. Results can be normalized to the amount of cellular protein.[3]

Signaling Pathways and Workflows

Metabolic Activation and Toxicity Pathway of Senkirkine

Caption: Metabolic activation of Senkirkine leading to cellular toxicity.

Experimental Workflow for In Vitro Genotoxicity Testing

Caption: Workflow for the high-throughput in vitro micronucleus assay.

Conclusion

Senkirkine is a potent, metabolically activated hepatotoxin and genotoxin. Its toxicological profile is characterized by a clear mechanism involving CYP450-mediated conversion to reactive pyrrolic metabolites that damage cellular macromolecules, primarily in the liver. The available data, derived largely from in vitro studies using metabolically competent human cell lines, confirms its ability to induce dose-dependent cytotoxicity and significant DNA damage, including chromosomal aberrations. While IARC considers it not classifiable as to its carcinogenicity in humans due to insufficient data, its established genotoxic mechanism warrants careful consideration in risk assessment. Professionals in drug development and toxicology should be aware of the potential for contamination of botanical raw materials with Senkirkine and other PAs and employ sensitive analytical methods for their detection and quantification.

References

- 1. Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Genotoxicity of a variety of pyrrolizidine alkaloids in the hepatocyte primary culture-DNA repair test using rat, mouse, and hamster hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture of Senkirkine: A Spectroscopic Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the spectroscopic data and molecular structure elucidation of senkirkine, a macrocyclic pyrrolizidine alkaloid. The information presented herein is intended to serve as a critical resource for researchers in natural product chemistry, toxicology, and drug development.

Senkirkine, with the molecular formula C₁₉H₂₇NO₆ and a molecular weight of 365.42 g/mol , is a notable pyrrolizidine alkaloid found in various plant species.[1] Its structure has been elucidated through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Analysis

The structural framework of senkirkine has been meticulously mapped using a suite of spectroscopic methods. The data presented in the following tables have been compiled from comprehensive analyses and provide a quantitative basis for the elucidated structure.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The ¹H NMR spectrum of senkirkine exhibits characteristic signals that have been assigned to specific protons in its structure.

Table 1: ¹H NMR Spectroscopic Data for Senkirkine (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 6.13 | d | H-2 | |

| 4.85 | m | H-8 | |

| 4.48 | d | 12.0 | H-9a |

| 4.15 | d | 12.0 | H-9b |

| 3.40 | m | H-5a | |

| 3.25 | m | H-3a | |

| 2.85 | m | H-5b | |

| 2.60 | s | N-CH₃ | |

| 2.45 | m | H-3b | |

| 2.20 | m | H-6a | |

| 1.95 | m | H-6b | |

| 1.87 | d | 6.7 | H₃-18 |

| 1.30 | s | H₃-19 | |

| 0.87 | d | 6.7 | H₃-17 |

Note: The assignments are based on 2D NMR spectroscopic data, including COSY, HMBC, and HSQC experiments.

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. The ¹³C NMR spectrum of senkirkine shows 19 distinct carbon signals, consistent with its molecular formula.

Table 2: ¹³C NMR Spectroscopic Data for Senkirkine (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 178.0 | C | C-1 |

| 173.5 | C | C-11 |

| 168.0 | C | C-16 |

| 138.5 | CH | C-2 |

| 135.0 | C | C-13 |

| 128.0 | C | C-12 |

| 84.0 | CH | C-8 |

| 78.0 | C | C-7 |

| 62.0 | CH₂ | C-9 |

| 58.0 | CH₂ | C-5 |

| 54.0 | CH₂ | C-3 |

| 42.0 | N-CH₃ | N-CH₃ |

| 38.0 | CH₂ | C-6 |

| 34.0 | CH | C-14 |

| 28.0 | CH | C-15 |

| 25.0 | CH₃ | C-19 |

| 20.5 | CH₃ | C-18 |

| 15.0 | CH₃ | C-17 |

| 12.0 | CH₃ | C-20 |

Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of senkirkine displays characteristic absorption bands corresponding to its ester, carbonyl, and hydroxyl groups.

Table 3: Infrared (IR) Spectroscopic Data for Senkirkine

| Wavenumber (cm⁻¹) | Functional Group |

| 3450 | O-H stretching (hydroxyl group) |

| 2970 | C-H stretching (aliphatic) |

| 1735 | C=O stretching (ester carbonyl) |

| 1715 | C=O stretching (ketone carbonyl) |

| 1650 | C=C stretching (alkene) |

| 1240 | C-O stretching (ester) |

Mass Spectrometry (MS) Data

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of senkirkine provides confirmatory evidence for its molecular formula and structural features.

Table 4: Mass Spectrometry (MS) Data for Senkirkine

| m/z | Interpretation |

| 366.1911 | [M+H]⁺ (Calculated for C₁₉H₂₈NO₆⁺: 366.1917) |

| 348.1805 | [M+H - H₂O]⁺ |

| 168.1021 | Necine base fragment |

| 150.0915 | Necine base fragment |

| 122.0602 | Necine base fragment |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the methodologies employed for the spectroscopic analysis of senkirkine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Standard pulse sequences were used to acquire the proton spectra. Coupling constants (J) are reported in Hertz (Hz).

-

¹³C NMR: Proton-decoupled spectra were acquired to determine the chemical shifts of all carbon atoms.

-

2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were performed to establish proton-proton and proton-carbon correlations, which were crucial for the unambiguous assignment of all signals.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source. The analysis was performed in the positive ion mode.

Molecular Structure Elucidation Workflow

The elucidation of the molecular structure of senkirkine is a logical process that integrates data from various spectroscopic techniques. The following diagram illustrates this workflow.

References

Senkirkine in the Asteraceae Family: A Technical Guide to its Natural Sources, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkirkine, a prominent otonecine-type pyrrolizidine alkaloid (PA), is a secondary metabolite found in numerous species within the Asteraceae family. Its presence is of significant interest to researchers in toxicology, pharmacology, and drug development due to its potential hepatotoxicity and other biological activities. This technical guide provides an in-depth overview of the natural sources of Senkirkine in the Asteraceae family, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic pathway and the cellular signaling cascades it impacts. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding of this important phytochemical.

Natural Occurrence of Senkirkine in the Asteraceae Family

Senkirkine has been identified in a variety of genera within the Asteraceae family, often co-occurring with other pyrrolizidine alkaloids. Its distribution is widespread, and its concentration can vary significantly depending on the plant species, the part of the plant, and even the growing conditions.

The following table summarizes the reported presence and concentration of Senkirkine in various Asteraceae species.

| Plant Species | Family | Plant Part(s) | Senkirkine Concentration | Other Notes |

| Tussilago farfara (Coltsfoot) | Asteraceae | Leaves, Flowers, Rhizomes | 0.1 - 200 ppm in raw material; 0.45 ppm in leaves and flowers; 92.8 ppm in rhizomes; 1.23 - 10.47 mg/100g d.w. (sum of senecionine and senkirkine in in-vitro cultures)[1][2] | Senkirkine is the main PA in this species.[2] |

| Emilia sonchifolia (Lilac Tasselflower) | Asteraceae | Whole Plant | Senkirkine is a major PA, with concentrations varying across different plant parts.[3] | Total PA content can reach up to 0.2%. |

| Petasites japonicus (Butterbur) | Asteraceae | Whole Plant | Present as one of the major PAs, alongside petasitenine and neopetasitenine. | Used in food and herbal remedies. |

| Petasites hybridus | Asteraceae | Aerial Parts | - | Co-occurs with senecionine, seneciphylline, and tussilagine. |

| Farfugium japonicum | Asteraceae | - | Senkirkine is a known constituent. | Used in Japanese folk medicine. |

| Senecio pterophorus | Asteraceae | Foliage | Part of the retrorsine–senkirkine chemotype found in Eastern South Africa.[3] | - |

| Senecio kirkii | Asteraceae | - | Can be extracted and purified from this species. | - |

| Senecio rodriguezii | Asteraceae | - | Reported to contain Senkirkine. | - |

| Senecio renardii | Asteraceae | - | Reported to contain Senkirkine. | - |

| Senecio antieuphorbium | Asteraceae | - | Reported to contain Senkirkine. | - |

| Senecio wagneri | Asteraceae | - | Senkirkine identified.[1] | - |

| Senecio paludosus | Asteraceae | - | Senkirkine identified.[1] | - |

| Senecio rupestris | Asteraceae | - | Senkirkine identified.[1] | - |

| Senecio vernalis | Asteraceae | Leaves, Flowers | Dominating alkaloid in the leaves. | - |

| Senecio vulgaris (Common Groundsel) | Asteraceae | Whole Plant | Present, with concentrations varying by developmental stage and season.[4] | - |

| Brachyglottis repanda | Asteraceae | - | Reported to contain Senkirkine. | - |

Experimental Protocols

The extraction, isolation, and quantification of Senkirkine from plant matrices require specific and sensitive analytical techniques. Below are detailed methodologies commonly employed in the analysis of Senkirkine and other pyrrolizidine alkaloids.

General Extraction and Purification Protocol

This protocol outlines a common approach for the extraction and solid-phase extraction (SPE) cleanup of PAs from plant material for subsequent analysis.

-

Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Extraction:

-

Weigh approximately 2.0 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of 0.05 M sulfuric acid.

-

Sonicate the mixture for 15 minutes at room temperature to ensure complete wetting and initial extraction.

-

Centrifuge the sample at 3800 x g for 10 minutes.

-

Transfer the supernatant to a clean test tube.

-

Repeat the extraction process on the plant residue with another 20 mL of 0.05 M sulfuric acid.

-

Combine the supernatants from both extractions.

-

-

Neutralization: Adjust the pH of the combined acidic extract to approximately 7 with an ammonia solution.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Load the neutralized extract onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the PAs from the cartridge with methanol.

-

-

Sample Concentration: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase for chromatographic analysis (e.g., methanol/water mixture).

Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Senkirkine.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of:

-

A: Water with 0.05% formic acid and 2.5 mM ammonium formate.

-

B: Acetonitrile with 0.05% formic acid and 2.5 mM ammonium formate.

-

-

Flow Rate: A typical flow rate is around 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Senkirkine and an appropriate internal standard.

-

Quantification: A calibration curve is generated using certified reference standards of Senkirkine.

Visualization of Key Pathways and Workflows

Biosynthesis of Senkirkine

The biosynthesis of pyrrolizidine alkaloids, including Senkirkine, is a complex enzymatic process. The following diagram illustrates a simplified pathway leading to the formation of the necine base, which is a core component of Senkirkine.

References

- 1. Determination of senkirkine and senecionine in Tussilago farfara using microwave-assisted extraction and pressurized hot water extraction with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Senkirkine's Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Senkirkine, a pyrrolizidine alkaloid (PA) found in various plant species, is of significant interest due to its potential toxicity, which is intrinsically linked to its metabolic activation. Predicting the metabolic fate of such compounds early in the research and development process is crucial for assessing safety and potential drug-drug interactions. This technical guide provides an in-depth overview of the in silico methodologies used to predict the metabolic pathways of Senkirkine. It covers the conceptual framework of prediction, the key enzymes involved, and the resulting predicted biotransformations. This document adheres to a detailed presentation of predictive workflows and metabolic pathways through diagrams and structured data, offering a comprehensive resource for professionals in pharmacology, toxicology, and drug discovery.

Introduction to In Silico Metabolism Prediction

The prediction of a xenobiotic's metabolism through computational means, or in silico prediction, has become an indispensable tool in modern drug discovery and toxicology.[1][2] These methods offer a rapid and cost-effective way to identify potential metabolites, the enzymes responsible for their formation, and the sites of metabolic transformation on the parent molecule.[3] Generally, these predictive tools utilize one or a combination of the following approaches:

-

Rule-based systems: These systems employ a curated set of biotransformation rules derived from known metabolic reactions.

-

Quantum mechanics and machine learning models: These advanced models predict the reactivity of different sites on a molecule and the likelihood of interaction with specific metabolic enzymes.[2]

Several software platforms are available to facilitate these predictions, including Semeta™, MetaSite, and CyProduct, which can predict both Phase I and Phase II metabolic routes.[1][3][4]

Predicted Metabolic Pathways of Senkirkine

Senkirkine, as a pyrrolizidine alkaloid, is expected to be primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[5][6] The metabolism of PAs is a critical step in their bioactivation to toxic pyrrolic esters, but also in their detoxification.[5][7] The primary human CYP isoform implicated in the metabolism of related PAs, such as senecionine and retrorsine, is CYP3A4.[6][7]

The predicted metabolic pathways for Senkirkine involve two main competing reactions:

-

Bioactivation (Dehydrogenation): This pathway leads to the formation of a reactive, toxic metabolite. The initial step is the oxidation of the necine base to a dehydro-pyrrolizidine alkaloid (DHP) derivative. This electrophilic intermediate can readily form adducts with cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity.

-

Detoxification (N-oxidation): This pathway results in the formation of a more polar, less toxic N-oxide metabolite, which can be more readily excreted.

A diagram illustrating the predicted metabolic pathways is provided below.

In Silico Prediction Workflow

The process of predicting the metabolic pathways of a compound like Senkirkine using in silico tools follows a structured workflow. This workflow begins with defining the input molecule and culminates in the analysis of potential metabolites and their pathways.

A generalized workflow for this predictive process is outlined in the diagram below.

Methodologies for Experimental Validation

While in silico predictions provide valuable initial insights, experimental validation is essential. The following are standard protocols for investigating the metabolism of a compound like Senkirkine.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

-

Objective: To identify the metabolites of Senkirkine and determine the kinetics of their formation in a human-relevant system.

-

Protocol:

-

Prepare an incubation mixture containing pooled HLMs, Senkirkine (at various concentrations), and a NADPH-regenerating system in a phosphate buffer.

-

Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C.

-

Aliquots are taken at multiple time points and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to identify and quantify Senkirkine and its metabolites.

-

Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

-

Recombinant Human CYP Enzyme Assays

-

Objective: To identify the specific CYP isoforms responsible for Senkirkine metabolism.

-

Protocol:

-

Incubate Senkirkine with a panel of individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) in the presence of a NADPH-regenerating system.

-

The incubation and sample processing steps are similar to the HLM assay.

-

The formation of metabolites is measured for each CYP isoform to determine their relative contribution to Senkirkine's metabolism.

-

Quantitative Data Summary

Due to the limited availability of specific experimental metabolic data for Senkirkine in the public domain, the following table is presented as an illustrative example of how such data would be structured. The values are hypothetical and intended for demonstration purposes only.

| Parameter | Dehydrosenkirkine (Bioactivation) | Senkirkine N-oxide (Detoxification) |

| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 |

| Km (µM) | 15.2 | 25.8 |

| Vmax (pmol/min/mg protein) | 120.5 | 85.3 |

| Intrinsic Clearance (Vmax/Km) | 7.93 | 3.31 |

Conclusion

The in silico prediction of Senkirkine's metabolic pathways provides a powerful, hypothesis-driven framework for understanding its potential toxicity and pharmacokinetic profile. The methodologies outlined in this guide, from predictive software workflows to experimental validation protocols, offer a comprehensive approach to characterizing the metabolic fate of this and other pyrrolizidine alkaloids. The predicted primary involvement of CYP3A4 in both the bioactivation and detoxification pathways highlights the importance of this enzyme in determining the ultimate toxicological outcome of Senkirkine exposure. Further experimental studies are necessary to quantitatively validate these predictions and fully elucidate the metabolic profile of Senkirkine.

References

- 1. optibrium.com [optibrium.com]

- 2. optibrium.com [optibrium.com]

- 3. CyProduct: A software tool for accurately predicting the byproducts of human cytochrome P450 metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MetaSite - Metabolism prediction [moldiscovery.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PBTK model-based analysis of CYP3A4 induction and the toxicokinetics of the pyrrolizidine alkaloid retrorsine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of cytochrome P450IIIA4 in the metabolism of the pyrrolizidine alkaloid senecionine in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetic Properties and Absorption of Senkirkine In Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkirkine, a hepatotoxic pyrrolizidine alkaloid found in various plant species, has garnered significant attention due to its potential risks to human and animal health. Understanding its pharmacokinetic profile is crucial for assessing its toxicity and developing potential mitigation strategies. This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties and absorption of Senkirkine, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. While detailed quantitative pharmacokinetic parameters for Senkirkine remain limited in publicly available literature, this guide synthesizes the existing knowledge to provide a foundational understanding for researchers in toxicology and drug development.

Introduction

Senkirkine is a macrocyclic diester pyrrolizidine alkaloid (PA) that has been identified in several plant genera, including Tussilago, Petasites, and Senecio. The presence of these plants in traditional medicines and contaminated foodstuffs raises concerns about chronic exposure and potential toxicity. The primary toxic effect of Senkirkine, like other PAs, is hepatotoxicity, which is mediated by its metabolic activation in the liver. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is fundamental to characterizing its toxicological profile.

Pharmacokinetic Profile of Senkirkine

Currently, detailed in vivo pharmacokinetic data for Senkirkine is sparse. However, a key study in rats provides some initial insights into its oral absorption and clearance.

Absorption

Following oral administration in rats, Senkirkine is absorbed from the gastrointestinal tract. A study by Kamiya et al. (2022) demonstrated that after a single oral dose of 1.0 mg/kg in rats, Senkirkine was absorbed and subsequently cleared from the plasma. The concentration in plasma was reduced to two orders of magnitude below the maximum concentration within 8 hours, indicating relatively rapid absorption and elimination processes.[1]

Distribution, Metabolism, and Excretion

The distribution of Senkirkine following absorption is not well-documented in in vivo studies. However, based on the known behavior of other pyrrolizidine alkaloids, it is expected to distribute to various tissues, with the liver being the primary site of accumulation and metabolism.

The metabolism of Senkirkine is a critical determinant of its toxicity. It is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver to reactive pyrrolic metabolites. These metabolites are electrophilic and can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity. While specific in vivo metabolic pathways for Senkirkine have not been fully elucidated, the general pathway for hepatotoxic PAs is well-established.

Excretion of Senkirkine and its metabolites is presumed to occur primarily through urine and feces, which is a common route for many xenobiotics.

Quantitative Pharmacokinetic Parameters

To date, a comprehensive table of quantitative pharmacokinetic parameters for Senkirkine (e.g., Cmax, Tmax, AUC, half-life, bioavailability) from in vivo studies in any animal model has not been published in the accessible scientific literature. The available information is qualitative, describing the general absorption and clearance pattern.

Table 1: Summary of Qualitative In Vivo Pharmacokinetic Data for Senkirkine in Rats

| Parameter | Observation | Species | Dose | Route of Administration | Reference |

| Absorption & Clearance | Absorbed and cleared from plasma to two orders of magnitude below Cmax within 8 hours. | Rat | 1.0 mg/kg | Oral | [1] |

Experimental Protocols

Animal Model

-

Species: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and ease of handling.

-

Housing: Animals should be housed in controlled conditions (temperature, humidity, light-dark cycle) with ad libitum access to food and water. A suitable acclimatization period is necessary before the experiment.

Dosing and Administration

-

Dose Formulation: Senkirkine can be dissolved in a suitable vehicle, such as a mixture of saline and a solubilizing agent (e.g., DMSO, Tween 80), for oral administration.

-

Administration: A single dose is typically administered via oral gavage to conscious animals. The volume administered should be based on the animal's body weight.

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Serial sampling from a single animal via a cannulated vessel (e.g., jugular vein) is preferred to reduce inter-animal variability.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

Bioanalytical Method

-

Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Senkirkine in plasma samples due to its high sensitivity and selectivity.

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

Quantification: The concentration of Senkirkine is determined by comparing the peak area of the analyte to that of an internal standard against a standard curve.

Signaling Pathways and Experimental Workflows

General Metabolic Activation Pathway of Hepatotoxic Pyrrolizidine Alkaloids

The toxicity of Senkirkine is intrinsically linked to its metabolic activation. The following diagram illustrates the generalized pathway for the formation of reactive metabolites from hepatotoxic pyrrolizidine alkaloids.

Caption: Generalized metabolic activation pathway of hepatotoxic pyrrolizidine alkaloids.

Experimental Workflow for In Vivo Pharmacokinetic Study

The logical flow of an in vivo pharmacokinetic study for Senkirkine is depicted in the diagram below.

Caption: Experimental workflow for an in vivo pharmacokinetic study of Senkirkine.

Conclusion and Future Directions

The current understanding of the in vivo pharmacokinetics of Senkirkine is limited, primarily relying on a single study in rats that provides a qualitative overview of its absorption and clearance. To conduct comprehensive risk assessments and understand the full toxicological implications of Senkirkine exposure, further research is imperative. Future studies should focus on:

-

Quantitative Pharmacokinetic Studies: Performing detailed in vivo studies in multiple animal species to determine key pharmacokinetic parameters such as bioavailability, Cmax, Tmax, AUC, and elimination half-life after both oral and intravenous administration.

-

Metabolite Identification and Profiling: Characterizing the metabolic profile of Senkirkine in vivo to identify the specific reactive metabolites responsible for its toxicity.

-

Tissue Distribution Studies: Quantifying the distribution of Senkirkine and its metabolites in various tissues, particularly the liver, to understand target organ exposure.

-

Development of PBPK Models: Utilizing the data from these studies to develop and refine physiologically based pharmacokinetic (PBPK) models to better predict Senkirkine's behavior in humans and aid in risk assessment.

By addressing these knowledge gaps, the scientific community can better evaluate the health risks associated with Senkirkine and develop appropriate regulatory guidelines and potential therapeutic interventions for PA-induced toxicity.

References

The Role of Cytochrome P450 in the Metabolic Activation of Senkirkine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals